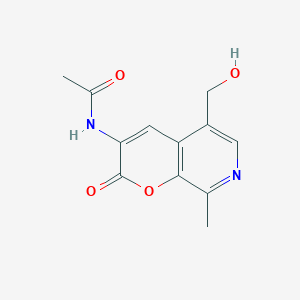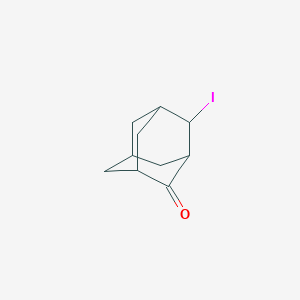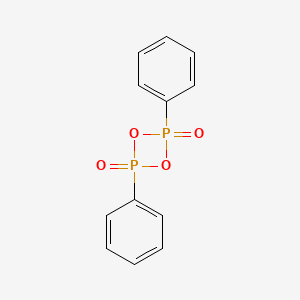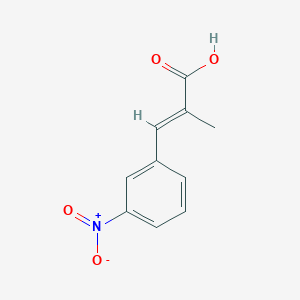
6-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)hexane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)hexane-1-sulfonyl chloride is a chemical compound that features a sulfonyl chloride functional group attached to a hexane chain, which is further connected to an isoindoline-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)hexane-1-sulfonyl chloride typically involves the reaction of 6-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)hexanoic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
6-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)hexanoic acid+Thionyl chloride→6-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)hexane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
6-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)hexane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonyl hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran.
Hydrolysis: The reaction is carried out in aqueous conditions, often with a base such as sodium hydroxide to neutralize the hydrochloric acid formed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Sulfonamide Derivatives: Formed from nucleophilic substitution reactions.
Sulfonic Acid: Formed from hydrolysis.
Sulfonyl Hydride: Formed from reduction reactions.
Scientific Research Applications
6-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)hexane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis:
Medicinal Chemistry:
Material Science: Used in the synthesis of functionalized materials with specific properties, such as enhanced conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 6-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)hexane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles. The resulting products, such as sulfonamides, can exhibit various biological activities depending on the nature of the nucleophile and the overall structure of the molecule.
Comparison with Similar Compounds
Similar Compounds
6-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)hexanoic acid: Similar structure but lacks the sulfonyl chloride group.
6-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)hexane-1-sulfonic acid: Formed from the hydrolysis of the sulfonyl chloride group.
N-(6-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)hexanoyl)-N’-(2-methoxyphenyl)thiourea: A derivative with a thiourea group.
Uniqueness
The presence of the sulfonyl chloride group in 6-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)hexane-1-sulfonyl chloride makes it highly reactive and versatile for various chemical transformations. This reactivity distinguishes it from similar compounds that lack this functional group.
Properties
CAS No. |
75761-07-8 |
|---|---|
Molecular Formula |
C14H16ClNO4S |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
6-(1,3-dioxoisoindol-2-yl)hexane-1-sulfonyl chloride |
InChI |
InChI=1S/C14H16ClNO4S/c15-21(19,20)10-6-2-1-5-9-16-13(17)11-7-3-4-8-12(11)14(16)18/h3-4,7-8H,1-2,5-6,9-10H2 |
InChI Key |
FZZLKBDEGCRLMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Ethyl-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11968978.png)



![5-cyclohexyl-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11969013.png)
![2-(benzylamino)-9-methyl-3-{(E)-[(4-methylphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11969023.png)
![Benzyl (2E)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11969029.png)

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11969041.png)
![Diethyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11969047.png)
![(2E)-3-(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-propenamide](/img/structure/B11969049.png)
![N-(3,5-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11969054.png)

